Potency Benchmarking: Cytotoxic Activity Against MCF-7 Breast Cancer Cells
4-Quinazolin-4-ylmorpholine serves as the core scaffold for a series of anticancer agents. While the parent compound itself is a versatile synthetic intermediate, its substituted analogs, such as AK-3 and AK-10, demonstrate the scaffold's potential for high potency. This data provides a quantitative benchmark for the activity achievable when this core is functionalized, enabling a direct assessment of its value relative to other quinazoline-based scaffolds. [1]
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | AK-3 (a morpholine-substituted quinazoline): IC50 = 6.44 ± 0.29 µM; AK-10: IC50 = 3.15 ± 0.23 µM |
| Comparator Or Baseline | Core scaffold (4-Quinazolin-4-ylmorpholine): Not determined / used as a precursor. |
| Quantified Difference | The substitution of the core scaffold yields low micromolar activity, demonstrating the core's potential. |
| Conditions | MCF-7 human breast cancer cell line; MTT assay after 48-hour treatment. |
Why This Matters
This data allows for benchmarking the potential of 4-Quinazolin-4-ylmorpholine-based compounds against other core scaffolds, informing project prioritization.
- [1] Dwivedi, A. R., Kumar, V., Prashar, V., Verma, A., Kumar, N., Parkash, J., & Kumar, V. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 599-609. View Source
